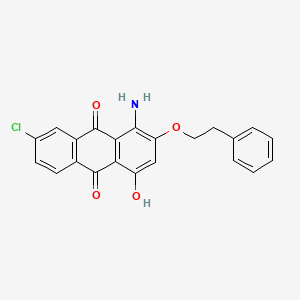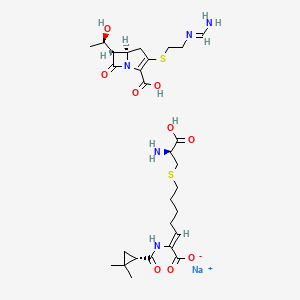
Imipenemandcilastatinsodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imipenem and cilastatin sodium is a combination of two active ingredients: imipenem, a broad-spectrum beta-lactam antibiotic, and cilastatin sodium, a renal dehydropeptidase inhibitor. This combination is used to treat a variety of serious bacterial infections, including those caused by multidrug-resistant organisms . Imipenem works by inhibiting bacterial cell wall synthesis, while cilastatin sodium prevents the degradation of imipenem in the kidneys, thereby enhancing its efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of imipenem involves several steps, starting from the synthesis of thienamycin, a naturally occurring antibiotic. Thienamycin is then chemically modified to produce imipenem . Cilastatin sodium is synthesized through a series of chemical reactions involving the formation of a specific enzyme inhibitor .
Industrial Production Methods: Industrial production of imipenem and cilastatin sodium involves aseptic mixing of the two components, followed by sterilization and packaging. The process includes the use of sodium bicarbonate as a solubilizing agent and pH adjuster . The final product is a sterile powder that is reconstituted with a suitable solvent before administration .
化学反应分析
Types of Reactions: Imipenem and cilastatin sodium undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the compound’s stability and efficacy.
Common Reagents and Conditions: Common reagents used in the reactions involving imipenem and cilastatin sodium include sodium bicarbonate, saline, and pH buffers . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of imipenem and cilastatin sodium include various degradation products that are monitored to ensure the quality and stability of the final product .
科学研究应用
Imipenem and cilastatin sodium have a wide range of scientific research applications. In chemistry, they are used to study the mechanisms of beta-lactam antibiotics and enzyme inhibitors . In biology, they are used to investigate bacterial resistance mechanisms and the effects of antibiotics on bacterial cell walls . In medicine, they are used to treat serious bacterial infections, including those caused by multidrug-resistant organisms . In industry, they are used in the development of new antibiotics and enzyme inhibitors .
作用机制
Imipenem exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting the final transpeptidation step of peptidoglycan synthesis, which is crucial for cell wall biosynthesis . Cilastatin sodium inhibits renal dehydropeptidase, an enzyme that metabolizes and inactivates imipenem, thereby increasing the concentration of active imipenem in the body .
相似化合物的比较
Similar Compounds: Similar compounds to imipenem and cilastatin sodium include meropenem, ertapenem, and doripenem . These compounds are also beta-lactam antibiotics with broad-spectrum activity against gram-positive and gram-negative bacteria .
Uniqueness: Imipenem and cilastatin sodium are unique due to their combination of a beta-lactam antibiotic with a renal dehydropeptidase inhibitor. This combination enhances the efficacy of imipenem by preventing its degradation in the kidneys, making it more effective against a wide range of bacterial infections .
属性
分子式 |
C28H42N5NaO9S2 |
|---|---|
分子量 |
679.8 g/mol |
IUPAC 名称 |
sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H26N2O5S.C12H17N3O4S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19);/q;;+1/p-1/b12-6-;;/t10-,11-;6-,7-,9-;/m11./s1 |
InChI 键 |
VEVHCKVFLWYWCN-MYZPLXEGSA-M |
手性 SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)[O-])C.[Na+] |
规范 SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O.CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


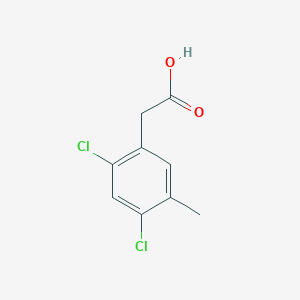
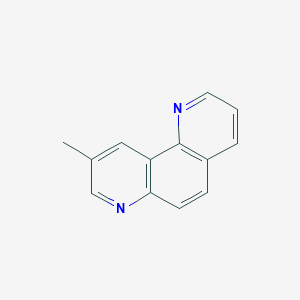
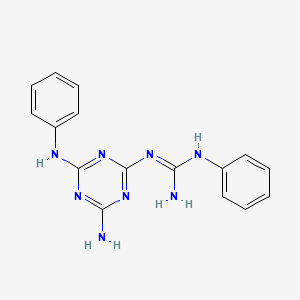
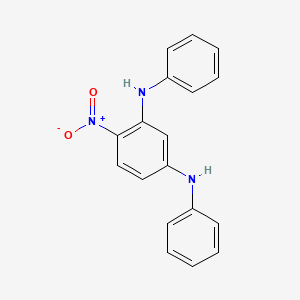
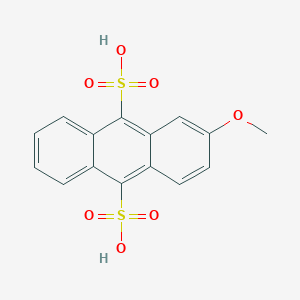
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
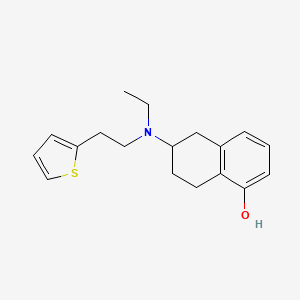

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
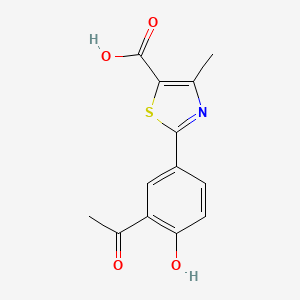
![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
